![molecular formula C15H18FNO2 B1149704 4-Fluorotropacocaine CAS No. 172883-97-5](/img/structure/B1149704.png)
4-Fluorotropacocaine
Overview
Description
4-Fluorotropacocaine is a tropane derivative drug which is a synthetic analogue of cocaine .
Synthesis Analysis
The synthesis and characterization of 3β-(4-fluorobenzoyloxy)tropane (fluorotropacocaine) and its 3α isomer have been reported . The two compounds are separable by gas chromatography, but their electron-impact mass spectra were found to be almost identical .Molecular Structure Analysis
The molecular formula of 4-Fluorotropacocaine is C15H18FNO2 . The InChI isInChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3/t12-,13+,14?
. The Canonical SMILES is CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F
.
Scientific Research Applications
Analytical Reference Standard
4-Fluorotropacocaine can be used as an analytical reference standard . This means it can be used in laboratory settings to calibrate instruments, validate methods, and ensure the accuracy of tests .
Forensic Chemistry & Toxicology
This compound is structurally categorized as a tropane alkaloid and is a designer drug . As such, it can be used in forensic chemistry and toxicology for the identification and analysis of new psychoactive substances .
Performance-Enhancing Drugs Research
4-Fluorotropacocaine can be used in the research of performance-enhancing drugs . It can help scientists understand the effects of these substances on the human body and develop methods for their detection .
Stimulants Research
As a stimulant, 4-Fluorotropacocaine can be used in research related to stimulants . This can include studying its effects, understanding its mechanism of action, and developing treatments for misuse .
Cocaine & Tropanes Research
4-Fluorotropacocaine is a cocaine analog . Therefore, it can be used in research related to cocaine and other tropanes . This can help scientists understand the structure-activity relationships of these compounds .
Mass Spectrometry Application
This compound can be used in mass spectrometry, a technique used to identify and quantify molecules in simple and complex mixtures . It can serve as a reference compound in this context .
Mechanism of Action
Target of Action
4-Fluorotropacocaine, a synthetic analogue of cocaine, primarily targets the dopamine and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
4-Fluorotropacocaine acts as an inhibitor of dopamine reuptake , similar to cocaine, but it is a much stronger serotonin reuptake inhibitor than cocaine . By inhibiting the reuptake of these neurotransmitters, 4-Fluorotropacocaine increases their concentration in the synaptic cleft, leading to enhanced and prolonged signaling.
Biochemical Pathways
The enhanced dopaminergic and serotonergic signaling induced by 4-Fluorotropacocaine can affect various biochemical pathways. It is likely that the pathways affected are similar to those impacted by cocaine and other tropane derivative drugs .
Result of Action
The inhibition of dopamine and serotonin reuptake by 4-Fluorotropacocaine leads to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced and prolonged neuronal signaling, which can lead to various physiological and psychological effects .
properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3/t12-,13+,14? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDFSLSXLYAAPF-PBWFPOADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306291 | |
Record name | Pseudotropine 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorotropacocaine | |
CAS RN |
172883-97-5, 1392492-03-3 | |
Record name | Pseudotropine 4-fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172883975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropine 4-fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392492033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudotropine 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSEUDOTROPINE 4-FLUOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQP3G94388 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TROPINE 4-FLUOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4MZZ9YA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary concerns surrounding 4-Fluorotropacocaine as outlined in the research?
A1: The available research highlights several key concerns surrounding 4-Fluorotropacocaine:
- Limited Research: A significant challenge in understanding 4-Fluorotropacocaine is the lack of primary literature on its chemical identity, pharmacology, and toxicology. [] This lack of data makes it difficult to accurately assess its potential harms and develop appropriate harm reduction strategies.
- Severe Psychiatric Effects: Case reports suggest that 4-Fluorotropacocaine, often found in the "legal high" product "Whack," can induce acute psychotic states characterized by affective, anxiety, and psychotic symptoms. [] These cases often require inpatient treatment with atypical antipsychotic agents.
- Novel Psychoactive Substance: 4-Fluorotropacocaine falls under the category of "legal highs" or novel psychoactive substances (NPS). These substances are often marketed as "legal" alternatives to controlled drugs, posing challenges for legislation and control efforts. []
Q2: Why is there such a lack of research on 4-Fluorotropacocaine and similar substances?
A2: Several factors contribute to the limited research on 4-Fluorotropacocaine and other NPS:
- Rapid Emergence: NPS, including 4-Fluorotropacocaine, often emerge quickly on the market, outpacing the ability of researchers to conduct thorough investigations. []
- Chemical Complexity: The constantly evolving nature of NPS, with frequent modifications to chemical structures, poses significant challenges for identification and analysis. []
- Legal Loopholes: The marketing of these substances as "legal highs" often exploits legal loopholes, making it difficult to regulate their sale and distribution, hindering research efforts. []
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